N-BOC-piperidine-4-carboxylic acid

Catalog No.
S666111
CAS No.
84358-13-4
M.F
C11H19NO4
M. Wt
229,28 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-BOC-piperidine-4-carboxylic acid

CAS Number

84358-13-4

Product Name

N-BOC-piperidine-4-carboxylic acid

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid

Molecular Formula

C11H19NO4

Molecular Weight

229,28 g/mole

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-8(5-7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)

InChI Key

JWOHBPPVVDQMKB-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)O

Synonyms

84358-13-4;N-Boc-IsonipecoticAcid;1-(tert-butoxycarbonyl)piperidine-4-carboxylicacid;N-BOC-piperidine-4-carboxylicacid;1-Boc-piperidine-4-carboxylicacid;1-Boc-isonipecoticAcid;boc-inp-oh;174316-71-3;1-Boc-4-piperidinecarboxylicacid;boc-isonipecoticacid;boc-inp;1-(tert-Butoxycarbonyl)-4-piperidinecarboxylicacid;1-tert-Butoxycarbonylpiperidine-4-carboxylicacid;1-(tert-Butoxycarbonyl)isonipecoticAcid;1-(1,1-Dimethylethyl)1,4-piperidinedicarboxylicacid;1-[(Tert-Butoxy)Carbonyl]Piperidine-4-CarboxylicAcid;BOC-DL-INP-OH;NSC693924;n-boc-dl-isonipecoticacid;boc-piperidine-4-carboxylicacid;n-boc-piperidyl-4-carboxylicacid;1-(t-butoxycarbonyl)piperidine-4-carboxylicacid;n-tert-butoxycarbonyl-4-piperidinecarboxylicacid;Isonipecoticacid,N-BOCprotected;1-n-boc-4-piperidinecarboxylicacid

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)O

N-BOC-piperidine-4-carboxylic acid is a chemical compound with the molecular formula C₁₁H₁₉NO₄ and a molecular weight of 229.27 g/mol. It appears as a white crystalline powder with a melting point of 148-153 °C and a boiling point of approximately 353.2 °C at 760 mmHg. The compound is known for its utility as a biochemical reagent and is commonly used in various life science research applications, particularly in the synthesis of pharmaceuticals and other organic compounds .

  • Specific safety data for N-BOC-Pip-COOH might be limited due to its potential use as a research intermediate.
  • However, as with most organic chemicals, it's advisable to handle N-BOC-Pip-COOH with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood due to potential skin and eye irritation.

Synthesis and Chemical Properties:

N-BOC-piperidine-4-carboxylic acid, also known as tert-Butyl piperidine-4-carboxylate, is a valuable intermediate in organic synthesis. The BOC (tert-butyloxycarbonyl) protecting group safeguards the amine functionality while allowing for further modifications at other positions of the piperidine ring. Several research articles describe the synthesis of N-BOC-piperidine-4-carboxylic acid using various methods, including alkylation of glycine followed by cyclization and BOC protection [].

Applications in Medicinal Chemistry:

N-BOC-piperidine-4-carboxylic acid serves as a versatile building block for the synthesis of various biologically active molecules, including:

  • Peptide Synthesis: The piperidine scaffold is present in numerous natural products and pharmaceuticals. N-BOC-piperidine-4-carboxylic acid can be incorporated into peptide chains through amide bond formation, enabling the development of novel therapeutic agents [].
  • Medicinal Chemistry Scaffolds: The piperidine ring is a privileged structure in drug discovery due to its ability to interact with various biomolecular targets. N-BOC-piperidine-4-carboxylic acid provides a convenient starting material for the exploration of new drug candidates [].

Materials Science Applications:

N-BOC-piperidine-4-carboxylic acid has been explored in the development of functional materials. For instance, research suggests its potential for the synthesis of:

  • Polymers: The incorporation of N-BOC-piperidine-4-carboxylic acid into polymer structures can lead to materials with unique properties, such as improved thermal stability or self-assembly capabilities [].
  • Catalysis: Piperidine derivatives are known to exhibit catalytic activity in various reactions. N-BOC-piperidine-4-carboxylic acid can be a useful precursor for the design of novel catalysts [].
Typical of carboxylic acids and amines. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amidation: It can react with amines to form amides, which are important in peptide synthesis.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to form piperidine derivatives.

These reactions are significant for creating more complex molecules in medicinal chemistry and organic synthesis .

N-BOC-piperidine-4-carboxylic acid has been noted for its role as an intermediate in the synthesis of biologically active compounds. It has been utilized in the development of cationic and polyethylene glycol (PEG)-ylated drug delivery systems that exhibit cell culture activities comparable to free drugs, suggesting potential applications in therapeutic formulations . Additionally, its derivatives may have implications in neuropharmacology due to the presence of the piperidine ring, which is often associated with various neuroactive compounds.

The synthesis of N-BOC-piperidine-4-carboxylic acid typically involves the following steps:

  • Starting Materials: Isonipecotic acid is commonly used as the starting material.
  • Protection of Amine: The amine group on isonipecotic acid is protected using di-tert-butyl dicarbonate, a common reagent for introducing the tert-butoxycarbonyl (N-BOC) protecting group.
  • Carboxylation: The reaction may involve further functionalization to ensure the carboxylic acid group remains intact while modifying other positions on the piperidine ring.

This method allows for scalability and efficiency in producing N-BOC-piperidine-4-carboxylic acid for research and commercial purposes .

N-BOC-piperidine-4-carboxylic acid finds applications in several areas:

  • Pharmaceutical Synthesis: It serves as an intermediate in the production of various pharmaceutical agents.
  • Biochemical Research: Used as a building block for synthesizing complex organic molecules.
  • Drug Delivery Systems: Its derivatives are employed in creating targeted drug delivery systems that enhance therapeutic efficacy.

The versatility of this compound makes it valuable in both academic research and industrial applications .

Studies on N-BOC-piperidine-4-carboxylic acid often focus on its interactions within biological systems, particularly regarding its derivatives' pharmacological effects. Research indicates that compounds derived from N-BOC-piperidine-4-carboxylic acid can interact with various biological targets, including receptors involved in neurotransmission and cellular signaling pathways. These interactions are crucial for understanding its potential therapeutic uses and optimizing its efficacy in drug formulations .

Several compounds share structural similarities with N-BOC-piperidine-4-carboxylic acid. These include:

Compound NameMolecular FormulaUnique Features
Isonipecotic AcidC₉H₁₅NO₂Lacks the N-BOC protecting group; naturally occurring
Piperidine-4-carboxylic AcidC₅H₉NO₂Basic piperidine structure without protection
N-Boc-Isonipecotic AcidC₁₁H₁₉NO₄Similar structure; used for similar synthetic purposes
1-Boc-PiperidineC₈H₁₅NO₂Lacks carboxylic functionality; focused on amine chemistry

The uniqueness of N-BOC-piperidine-4-carboxylic acid lies in its combination of a protected amine and a carboxylic acid functional group, allowing it to serve as a versatile intermediate for diverse synthetic applications while maintaining stability during reactions .

XLogP3

1.1

UNII

AAZ2CAT47B

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

84358-13-4

Dates

Modify: 2023-08-15

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